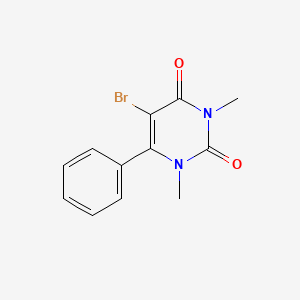
5-Bromo-1,3-dimethyl-6-phenyluracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1,3-dimethyl-6-phenyluracil is a useful research compound. Its molecular formula is C12H11BrN2O2 and its molecular weight is 295.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbicidal Applications
One of the primary applications of 5-Bromo-1,3-dimethyl-6-phenyluracil is as an herbicide. This compound belongs to the class of 3-phenyluracils , which have been shown to exhibit significant herbicidal activity against a variety of unwanted vegetation, including both broadleaf and grass weeds.
Field Efficacy
Research has demonstrated that formulations containing this compound can be effective in controlling weeds in various crops, including cotton, corn, and soybeans. The compound's selective action allows it to target undesirable plants while minimizing damage to crops .
| Weed Type | Control Efficacy | Crop Compatibility |
|---|---|---|
| Broadleaf Weeds | High | Cotton, Corn |
| Grass Weeds | Moderate | Soybeans |
| Perennial Grasses | High | Asparagus, Flax |
Medicinal Chemistry Applications
In addition to its herbicidal properties, this compound has potential applications in medicinal chemistry. Its structural characteristics allow for modifications that can lead to new therapeutic agents.
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives through reactions such as Suzuki coupling and aza-Wittig reactions. These derivatives may possess enhanced biological activities or novel pharmacological profiles .
Potential Therapeutic Uses
Research indicates that derivatives of this compound could be explored for their potential use in treating diseases related to cell proliferation and cancer due to their ability to modulate nucleic acid synthesis pathways .
Environmental Impact and Safety
As with any chemical used in agriculture, the environmental impact and safety profile of this compound are critical considerations. Studies have shown that when used at recommended rates, the compound exhibits low toxicity to non-target organisms, making it a viable option for integrated weed management strategies .
Eigenschaften
CAS-Nummer |
98854-09-2 |
|---|---|
Molekularformel |
C12H11BrN2O2 |
Molekulargewicht |
295.13 g/mol |
IUPAC-Name |
5-bromo-1,3-dimethyl-6-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H11BrN2O2/c1-14-10(8-6-4-3-5-7-8)9(13)11(16)15(2)12(14)17/h3-7H,1-2H3 |
InChI-Schlüssel |
YZIYDIAFSLMSGW-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)Br)C2=CC=CC=C2 |
Kanonische SMILES |
CN1C(=C(C(=O)N(C1=O)C)Br)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















